8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
説明
Historical Development of Purine-Based Research
Purine chemistry has been a cornerstone of biochemical and pharmacological research since Emil Fischer’s pioneering work in the late 19th century. Fischer’s isolation of uric acid from kidney stones in 1776 and subsequent synthesis of purine in 1898 laid the foundation for understanding its biological significance. The Traube purine synthesis (1900), which involves the condensation of formic acid with amine-substituted pyrimidines, remains a pivotal method for generating purine derivatives.
By the mid-20th century, researchers like Oro and Kamat demonstrated that hydrogen cyanide (HCN) could tetramerize to form diaminomaleodinitrile, a precursor to adenine and other purines under prebiotic conditions. Modern advancements, such as Nam et al.’s (2018) work on ribonucleoside condensation in aqueous microdroplets, have further elucidated purine’s role in primordial biochemistry.
Table 1: Key Milestones in Purine Research
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1776 | Isolation of uric acid (Carl Scheele) | First identification of a purine derivative |
| 1898 | Fischer’s purine synthesis | Enabled synthetic access to purine scaffolds |
| 1900 | Traube synthesis | Established method for purine derivatization |
| 1961 | HCN tetramerization (Oro and Kamat) | Linked prebiotic chemistry to purine formation |
| 2018 | Ribonucleoside condensation (Nam et al.) | Advanced RNA origin theories |
Significance of Piperazine Moieties in Medicinal Chemistry
Piperazine’s six-membered ring with two nitrogen atoms confers unique physicochemical properties, including enhanced solubility, bioavailability, and structural rigidity. These attributes have made piperazine a ubiquitous scaffold in drug design, particularly for central nervous system (CNS) and antimicrobial agents. For example, the 3-chlorophenylpiperazine subgroup is notable for its serotonin receptor (5-HT) modulation, as seen in trazodone’s metabolite m-chlorophenylpiperazine (mCPP).
Table 2: Therapeutic Applications of Piperazine-Containing Drugs
| Drug Class | Example | Target/Mechanism |
|---|---|---|
| Antidepressant | Trazodone | 5-HT~2A/2C~ receptor antagonism |
| Antipsychotic | Aripiprazole | Dopamine D~2~ partial agonism |
| Antihistamine | Cetirizine | H~1~ receptor inhibition |
| Antimicrobial | Piperacillin | Bacterial cell wall synthesis inhibition |
The ability to fine-tune piperazine’s electronic and steric profile through substituents like the 3-chlorophenyl group enables precise modulation of receptor affinity and selectivity.
Evolution of Xanthine-Derived Research Compounds
Xanthine (3,7-dihydro-1H-purine-2,6-dione) derivatives have evolved from early alkaloids like caffeine and theophylline to sophisticated PDE inhibitors such as pentoxifylline and propentofylline. Modifications at the N-3, N-7, and C-8 positions have yielded compounds with diverse activities:
- Pentoxifylline : N-7 substitution enhances PDE III/IV inhibition, improving microcirculation.
- Propentofylline : C-8 methyl group confers neuroprotective effects via adenosine reuptake inhibition.
Table 3: Structure-Activity Relationships of Xanthine Derivatives
| Compound | Substitution | Pharmacological Activity |
|---|---|---|
| Theophylline | N-3 methyl, N-7 H | PDE inhibition, bronchodilation |
| Pentoxifylline | N-7 (5-oxohexyl) | PDE III/IV inhibition, hemorheological agent |
| Propentofylline | C-8 methyl | Adenosine transport inhibition, neuroprotection |
Rationale for 3-Chlorophenylpiperazine Integration
The incorporation of 4-(3-chlorophenyl)piperazine into the purine scaffold at the C-8 position serves dual purposes:
- Receptor Selectivity : The 3-chlorophenyl group enhances affinity for serotonin receptors (e.g., 5-HT~2C~), as demonstrated by mCPP’s anxiogenic and anorectic effects.
- Pharmacokinetic Optimization : Piperazine’s hydrogen-bonding capacity improves solubility, while the chlorophenyl moiety increases lipophilicity, balancing blood-brain barrier penetration.
Table 4: Impact of Piperazine Substituents on Bioactivity
| Substituent | Target Receptor | Effect |
|---|---|---|
| Phenyl | 5-HT~1A~ | Anxiolytic |
| 4-Fluorophenyl | D~4~ | Antipsychotic |
| 3-Chlorophenyl | 5-HT~2C~ | Anorectic |
特性
CAS番号 |
847408-90-6 |
|---|---|
分子式 |
C25H27ClN6O2 |
分子量 |
478.98 |
IUPAC名 |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O2/c1-29-23-22(24(33)28-25(29)34)32(11-10-18-6-3-2-4-7-18)21(27-23)17-30-12-14-31(15-13-30)20-9-5-8-19(26)16-20/h2-9,16H,10-15,17H2,1H3,(H,28,33,34) |
InChIキー |
DEWWZDHBLPFWGY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione , also known as C692-0432, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a piperazine ring and is structurally related to various pharmacologically active agents. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.0 g/mol. The structure includes a chlorophenyl group and a piperazine moiety, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.0 g/mol |
| IUPAC Name | 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione |
| SMILES Representation | CN(c1c(C(N2)=O)n(CCCc3ccccc3)c(CN(CC3)CCN3c3cccc(Cl)c3)n1)C2=O |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). The piperazine ring facilitates binding to various neurotransmitter receptors, potentially modulating neurotransmitter release and uptake. Research indicates that compounds with similar structures often act as dopamine reuptake inhibitors, which could suggest a similar mechanism for C692-0432.
Antitumor Activity
Studies have shown that derivatives of purine compounds exhibit significant antitumor properties. For instance, related compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that C692-0432 may possess cytotoxic effects against specific tumor types.
Neuropharmacological Effects
Given the presence of the piperazine moiety, C692-0432 is hypothesized to exhibit neuropharmacological effects. Compounds with similar structures have been documented to act as potent dopamine transporter (DAT) inhibitors. For example, one study demonstrated that a related piperazine derivative had a dissociation constant of 0.04 nM for DAT, suggesting high potency as a reuptake inhibitor .
Case Studies
- In Vitro Studies : C692-0432 was tested on A431 vulvar epidermal carcinoma cells, where it showed significant inhibition of cell migration and invasion at concentrations as low as 10 µM. This suggests its potential as an antitumor agent.
- Neurotransmitter Interaction : In a series of receptor binding assays, C692-0432 demonstrated affinity for serotonin and dopamine receptors, indicating its potential use in treating mood disorders or other CNS-related conditions.
類似化合物との比較
Comparison with Similar Compounds
Purine derivatives with modifications at positions 7 and 8 have been extensively studied for their pharmacological profiles. Below is a detailed comparison of structural analogs and their biological implications:
Structural Variations and Pharmacological Activity
Key Trends
Position 7 Substituents: Phenylethyl/Phenylpropyl: Enhance lipophilicity and receptor binding via aromatic interactions (e.g., PDK1 inhibition) . 3-Methylbutyl: Balances lipophilicity and solubility but may reduce target specificity .
Position 8 Substituents: Chlorophenyl vs. Fluorophenyl: Chlorine’s electronegativity and larger atomic radius may enhance hydrophobic and halogen-bonding interactions compared to fluorine . Furoyl vs.
Cytotoxicity and Kinase Inhibition: Compounds with 3-chlorophenyl (Target Compound, ) show inferred cytotoxicity (GI₅₀: ~1–2 µM) in leukemia models . 4-Fluorophenyl derivatives () exhibit nanomolar potency against IRAK-4, highlighting substituent-dependent kinase selectivity .
Q & A
Q. What are the common synthetic routes for this compound, and what critical steps ensure purity?
The synthesis typically involves:
- Purine core formation : Cyclization of intermediates like 6-chloropurine derivatives under reflux with acetic acid and sodium acetate .
- Piperazine functionalization : Nucleophilic substitution at the C8 position using 4-(3-chlorophenyl)piperazine, often employing coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Alkylation : Introduction of the 2-phenylethyl group at N7 via alkylation with 2-phenylethyl bromide in the presence of K₂CO₃ . Key purity controls include HPLC (≥95% purity) and NMR to confirm substitution patterns.
Q. Which spectroscopic methods are most reliable for structural confirmation?
- ¹H/¹³C NMR : Assigns protons and carbons in the piperazine and purine moieties (e.g., δ 3.8–4.2 ppm for piperazine CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 511.2102 for C₂₅H₂₈ClN₆O₂) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What biological activities have been preliminarily reported for this compound?
- Antiviral potential : Structural analogs inhibit hepatitis C virus (HCV) polymerase with IC₅₀ values of 2–5 µM .
- Receptor modulation : Piperazine-containing purines often target dopamine D2 and serotonin 5-HT₁A receptors .
- Cytotoxicity : IC₅₀ > 50 µM in HepG2 cells, suggesting low baseline toxicity .
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
Q. What pharmacokinetic parameters are predicted computationally?
SwissADME predictions indicate:
| Parameter | Value |
|---|---|
| Bioavailability | 45% (moderate) |
| BBB permeability | No (logBBB < -1) |
| CYP2D6 inhibition | Probable (Score: 0.78) |
| Half-life | ~3.5 hours |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 0–5°C during piperazine coupling to minimize side reactions .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield improvement from 60% to 85%) .
- Solvent optimization : Replace DMF with THF to reduce racemization in chiral intermediates .
Q. What strategies are effective for designing target-specific analogs?
- Bioisosteric replacement : Substitute 3-chlorophenyl with 3-fluorophenyl to enhance metabolic stability .
- Side-chain modulation : Replace 2-phenylethyl with a pyridinyl group to improve solubility .
- Docking studies : Use AutoDock Vina to prioritize analogs with stronger binding to HCV NS5B polymerase (ΔG < -9 kcal/mol) .
Q. How can contradictory data on biological activity be resolved?
- Dose-response validation : Re-test antiviral activity across 5–100 µM in triplicate to rule out assay variability .
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify confounding targets .
- Metabolite analysis : Use LC-MS to check for in situ degradation products masking true activity .
Q. What advanced techniques compare for assessing purity in complex mixtures?
| Method | Sensitivity | Key Application |
|---|---|---|
| UPLC-QTOF | 0.1% | Detects trace isomers |
| Chiral SFC | 0.5% | Resolves enantiomeric impurities |
| 2D-NMR (HSQC) | 5% | Confirms regiochemistry |
Q. How can structural modifications enhance pharmacokinetics?
Q. What methodologies address solubility challenges in in vitro assays?
Q. How are receptor-ligand interactions studied for this compound?
- SPR analysis : Measure binding kinetics (ka/kd) to immobilized 5-HT₁A receptors .
- Radioligand displacement : Compete with [³H]WAY-100635 in HEK293 cells expressing 5-HT₁A (Kᵢ = 120 nM) .
Q. What computational models predict off-target effects?
Q. How do functional groups influence metabolic stability?
Q. What challenges arise during scale-up, and how are they mitigated?
- Exothermic reactions : Use jacketed reactors with controlled cooling during alkylation .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water, 70% recovery) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
